molecular formula C19H21N5O2 B12366663 Lta4H-IN-4

Lta4H-IN-4

Cat. No.: B12366663
M. Wt: 351.4 g/mol
InChI Key: UZAUVYWHEDBLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lta4H-IN-4 is a potent inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the biosynthesis of leukotriene B4 (LTB4), a pro-inflammatory lipid mediator. This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lta4H-IN-4 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Lta4H-IN-4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Lta4H-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Lta4H-IN-4 exerts its effects by inhibiting the enzymatic activity of leukotriene A4 hydrolase. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, thereby reducing the production of pro-inflammatory mediators. The molecular targets involved include the active site of leukotriene A4 hydrolase, where this compound binds and blocks the enzyme’s catalytic function .

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

1-[[5-[5-(1H-pyrazol-5-yl)pyridin-2-yl]oxypyridin-2-yl]methyl]piperidin-4-ol

InChI

InChI=1S/C19H21N5O2/c25-16-6-9-24(10-7-16)13-15-2-3-17(12-20-15)26-19-4-1-14(11-21-19)18-5-8-22-23-18/h1-5,8,11-12,16,25H,6-7,9-10,13H2,(H,22,23)

InChI Key

UZAUVYWHEDBLBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=NC=C(C=C2)OC3=NC=C(C=C3)C4=CC=NN4

Origin of Product

United States

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